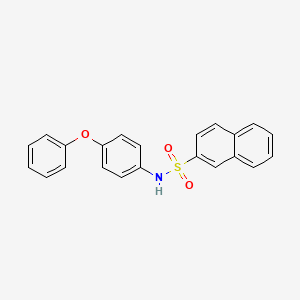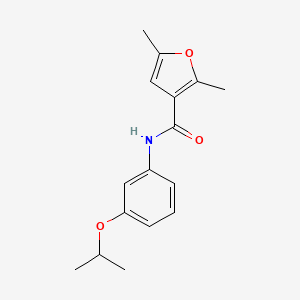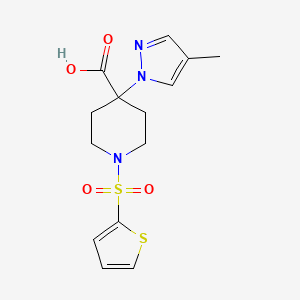
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol is not fully understood. However, it has been suggested that this compound may inhibit the synthesis of nucleic acids, thus preventing the growth and replication of microorganisms and cancer cells.
Biochemical and Physiological Effects:
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and replication of microorganisms and cancer cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol in laboratory experiments is its significant antimicrobial and anticancer activity. However, this compound has some limitations for lab experiments, including its low solubility in water, which can make it difficult to prepare solutions for experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol. One direction is to investigate the mechanism of action of this compound in more detail, to better understand how it inhibits the growth and replication of microorganisms and cancer cells. Another direction is to explore the potential use of this compound in combination with other antimicrobial and anticancer agents, to enhance its activity and reduce the risk of resistance development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Synthesemethoden
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol can be synthesized using different methods. One of the most common methods involves the reaction of 7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-ol with 4-nitrophenyl chloroformate in the presence of triethylamine. The reaction yields 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenyl carbonate, which is then hydrolyzed to obtain 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol.
Eigenschaften
IUPAC Name |
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-10-5-12-8-22-17(23-9-13(12)6-11(10)2)15-7-14(18(20)21)3-4-16(15)19/h3-7,17,19H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUQCGZPYLBAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CSC(SC2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5309590.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5309598.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309607.png)

![2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B5309627.png)
![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)
![2,3,7,8-tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B5309642.png)

![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol](/img/structure/B5309655.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5309664.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5309671.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5309677.png)